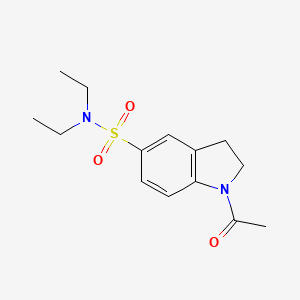![molecular formula C13H16N2O2S2 B5796136 N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)
N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide, commonly known as DMTS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMTS belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
科学研究应用
DMTS has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the key applications of DMTS is as a fluorescent probe for the detection of metal ions. DMTS is known to selectively bind to certain metal ions, such as copper and zinc, and emit fluorescence upon binding. This property of DMTS has been utilized in the development of biosensors for the detection of metal ions in biological samples.
Another potential application of DMTS is as a modulator of protein-protein interactions. DMTS has been shown to inhibit the interaction between certain proteins, which could have implications for the development of new drugs for the treatment of diseases caused by aberrant protein-protein interactions.
作用机制
The exact mechanism of action of DMTS is not fully understood, but it is believed to involve the formation of a complex between DMTS and its target molecule. The complex formation is thought to alter the conformation and activity of the target molecule, leading to the observed biological effects.
Biochemical and Physiological Effects
DMTS has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. DMTS has also been shown to have anti-inflammatory and antioxidant properties, which could have potential therapeutic applications.
实验室实验的优点和局限性
One of the advantages of using DMTS in lab experiments is its high selectivity for certain target molecules, such as metal ions and proteins. This selectivity allows for precise detection and modulation of these molecules, which could be useful in a variety of research applications.
However, one limitation of DMTS is its relatively low solubility in aqueous solutions, which could make it difficult to use in certain experiments. Additionally, the potential toxicity of DMTS at high concentrations should be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research on DMTS. One area of interest is the development of new biosensors based on DMTS for the detection of metal ions in biological samples. Another potential direction is the further investigation of DMTS as a modulator of protein-protein interactions, which could have implications for the development of new drugs for the treatment of diseases caused by aberrant protein-protein interactions.
Conclusion
In conclusion, DMTS is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. DMTS has been shown to exhibit a variety of biochemical and physiological effects, and has potential applications in the development of biosensors and drugs. While there are limitations to the use of DMTS in lab experiments, its high selectivity for certain target molecules makes it a valuable tool for scientific research.
合成方法
The synthesis of DMTS involves the reaction of 4-(dimethylamino)benzaldehyde with thiophene-2-sulfonamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, which results in the formation of DMTS as a white crystalline solid. The yield of DMTS can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst used.
属性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-15(2)12-7-5-11(6-8-12)10-14-19(16,17)13-4-3-9-18-13/h3-9,14H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKGNFMEBXSRBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5796054.png)


![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylamide](/img/structure/B5796076.png)
![2-ethyl-2-methyl-3-[(1-methylpropylidene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5796083.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)